SHP-141 -

SHP-141

Catalog Number: EVT-283197
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity. (last updated: 1/15/2016).
Source and Classification

SHP-141 is classified under histone deacetylase inhibitors (HDAC inhibitors), which are increasingly recognized for their potential in cancer therapy due to their ability to alter gene expression profiles. The compound is derived from natural products and has been synthesized through various chemical methods aimed at optimizing its efficacy and selectivity against specific HDAC isoforms.

Synthesis Analysis

Methods and Technical Details

The synthesis of SHP-141 involves several steps that focus on the formation of the hydroxamic acid moiety, which is critical for its activity as an HDAC inhibitor. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo functionalization to introduce hydroxamic acid groups.
  2. Key Reactions: The process typically involves:
    • Formation of Hydroxamic Acid: This can be achieved by reacting an amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride.
    • Purification: The crude product is purified using techniques like recrystallization or chromatography to isolate SHP-141 in high purity.

The synthesis has been optimized to achieve high yields while minimizing by-products, ensuring that the final product meets the required pharmacological standards for further biological evaluation .

Molecular Structure Analysis

Structure and Data

SHP-141 features a hydroxamic acid functional group that is essential for its interaction with the active site of histone deacetylases. The molecular structure can be described as follows:

  • Molecular Formula: C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: 234.25 g/mol
  • Structural Characteristics:
    • Hydroxamic acid group (-C(=O)NHOH)
    • Aromatic ring system providing hydrophobic interactions with the enzyme active site.

The three-dimensional conformation allows for effective binding to the zinc ion present in the active site of HDACs, facilitating inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

SHP-141 primarily acts through competitive inhibition of histone deacetylases. The key reactions involved include:

  1. Inhibition Mechanism: SHP-141 binds to the active site of HDACs, preventing substrate access and leading to increased acetylation of histones.
  2. Biological Activity Assessment: The effectiveness of SHP-141 is evaluated through enzymatic assays measuring its ability to inhibit various HDAC isoforms, such as HDAC1 and HDAC6, often using fluorometric or colorimetric substrates.

These reactions are crucial for understanding how SHP-141 alters gene expression patterns associated with tumorigenesis .

Mechanism of Action

Process and Data

The mechanism of action for SHP-141 involves several steps:

  1. Binding: SHP-141 binds to the active site of histone deacetylases through its hydroxamic acid moiety, chelating the zinc ion essential for enzymatic activity.
  2. Inhibition: This binding prevents the removal of acetyl groups from lysine residues on histones, leading to a more relaxed chromatin structure.
  3. Gene Reactivation: As a result, genes that were previously silenced due to hyperacetylation can be reactivated, promoting apoptosis in malignant cells and inhibiting tumor growth.

Research indicates that SHP-141 can induce significant changes in gene expression profiles associated with cell cycle regulation and apoptosis, contributing to its therapeutic effects in cutaneous T-cell lymphoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SHP-141 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions allows for effective therapeutic applications.

These properties are essential for formulating SHP-141 into suitable dosage forms for clinical use .

Applications

Scientific Uses

SHP-141 is primarily explored for its application in oncology, specifically targeting cutaneous T-cell lymphoma. Its role as a histone deacetylase inhibitor positions it within a promising class of epigenetic therapies aimed at reversing aberrant gene silencing associated with cancer progression. Ongoing research focuses on:

  1. Clinical Trials: Evaluating efficacy and safety in patients with skin lymphomas.
  2. Combination Therapies: Investigating synergistic effects when used alongside other chemotherapeutic agents or immunotherapies.

The potential applications extend beyond oncology into other areas where epigenetic modulation may provide therapeutic benefits .

Introduction to SHP-141 (Remetinostat)

Historical Context and Discovery of SHP-141 as a Histone Deacetylase (HDAC) Inhibitor

SHP-141 (remetinostat) emerged from rational drug design efforts to develop topically active histone deacetylase (HDAC) inhibitors with minimized systemic toxicity. Its chemical scaffold—a hydroxamic acid-based structure (molecular weight: 323.34 g/mol; CAS: 946150-57-8)—derives from suberoylanilide hydroxamic acid (SAHA/vorinostat), but incorporates a critical esterase-cleavable linker. This structural innovation allows remetinostat to retain potent HDAC inhibitory activity in the skin while undergoing rapid enzymatic degradation upon entering systemic circulation, thereby limiting off-target effects [1] [8].

The compound was initially developed by Medivir AB for cutaneous T-cell lymphoma (CTCL), with phase II trials later expanding to basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Preclinical studies confirmed its pan-HDAC inhibition profile, selectively targeting HDAC isoforms 1, 3, and 6 with inhibitory constants (Ki) of 160 nM, 66 nM, and 10 nM, respectively. This enzymatic targeting disrupts oncogenic transcriptional programs in malignant cells [1] [4] [8].

Table 1: Key Biochemical Properties of SHP-141

PropertyValue
Molecular FormulaC₁₆H₂₁NO₆
Molecular Weight323.34 g/mol
HDAC Isoform Inhibition (Ki)HDAC1: 160 nM; HDAC3: 66 nM; HDAC6: 10 nM
Primary MetaboliteInactive polar derivatives
Topical BioavailabilityHigh dermal penetration, low systemic absorption

Clinical validation followed in a Stanford-led phase II trial (NCT03180528) for BCC, where topical 1% remetinostat gel demonstrated significant tumor regression. Of 33 evaluable tumors, 69.7% achieved objective response (≥30% reduction in longest diameter), with 54.8% showing complete pathological resolution post-treatment [1] [9] [10].

Rationale for HDAC Inhibition in Oncological and Dermatological Therapeutics

HDACs regulate chromatin accessibility by removing acetyl groups from histone lysine residues, promoting transcriptional repression. In cancers like BCC, aberrant HDAC activity facilitates:

  • Sustained activation of oncogenic pathways: HDAC1 stabilizes GLI1, the terminal effector of Hedgehog signaling—pathologically hyperactivated in >90% of BCCs. Remetinostat inhibits HDAC-mediated GLI1 transactivation, suppressing tumor proliferation [1] [10].
  • Epigenetic dysregulation: HDACs silence tumor suppressor genes (e.g., PTCH1). Remetinostat reverses this via histone hyperacetylation, restoring antitumorigenic gene expression [8].

Topical delivery addresses a critical limitation of systemic HDAC inhibitors (e.g., vorinostat): dose-limiting toxicities (thrombocytopenia, fatigue). Remetinostat’s localized action exploits the skin’s high esterase activity, confining therapeutic effects to the application site while hydrolyzing absorbed drug into inactive metabolites. This pharmacokinetic profile enables chronic dosing without systemic exposure [1] [5] [8].

Table 2: Mechanistic Rationale for Topical HDAC Inhibition in BCC

Biological ProcessEffect of SHP-141Therapeutic Outcome
GLI1 TranscriptionHDAC inhibition sequesters GLI1Hedgehog pathway suppression
Histone Acetylation (H3K27)Increased acetyl-H3 levelsTumor suppressor reactivation
Tumor MicroenvironmentReduced pro-inflammatory cytokinesAnti-inflammatory activity
Cancer Stem Cell MarkersDownregulation (e.g., SOX9, OCT4)Reduced self-renewal capacity

Clinical studies corroborated this rationale: remetinostat reduced GLI1 mRNA expression by >50% in treated BCCs, directly linking target engagement to therapeutic efficacy [1] [10].

Position of SHP-141 Within the HDAC Inhibitor Class: Comparative Scope and Novelty

SHP-141 occupies a distinct niche among HDAC inhibitors due to its topical specificity and metabolic lability. Unlike conventional systemic agents (e.g., vorinostat, romidepsin), remetinostat’s esterase-sensitive linker enables localized therapy without measurable plasma concentrations, mitigating class-wide adverse effects [1] [8].

Its novelty further lies in:

  • Subtype selectivity: As a class I/IIb HDAC inhibitor (HDAC1, 3, 6), remetinostat spares non-oncogenic isoforms, potentially enhancing tolerability. Vorinostat, conversely, broadly inhibits all zinc-dependent HDACs [4] [6].
  • Dual applicability: While approved HDAC inhibitors are indicated for hematologic malignancies (e.g., CTCL), remetinostat demonstrates efficacy in solid tumors—notably BCC—where topical administration is feasible [5] [9].
  • Response breadth: In BCC phase II trials, remetinostat induced regression across subtypes: 100% response in superficial BCC (n=6), 68.2% in nodular (n=22), and 66.7% in infiltrative (n=3). This contrasts with sonidegib (SMO inhibitor), which shows subtype-dependent efficacy [1] [9] [10].

Table 3: Comparative Profile of SHP-141 vs. Systemic HDAC Inhibitors

AttributeSHP-141 (Remetinostat)VorinostatRomidepsin
AdministrationTopical gelOralIntravenous
Metabolic StabilityEsterase-cleaved (dermal)Hepatic glucuronidationHepatic oxidation
HDAC Isoform TargetsHDAC1/3/6 (pan-class I/IIb)Pan-HDAC (classes I/II/IV)Class I (HDAC1–3, 8)
Therapeutic IndicationsBCC, CTCL (under investigation)CTCL, multiple myelomaCTCL, peripheral T-cell lymphoma
Systemic ExposureUndetectable in plasmaHigh (dose-limiting toxicities)High (QTc prolongation risk)

Remetinostat thus represents a paradigm shift in epigenetic therapy: translating HDAC inhibition into dermatologic oncology via tissue-selective pharmacokinetics. Ongoing trials in SCC (NCT03875859) may further expand its utility [8].

Properties

Product Name

SHP-141

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

SHP-141; SHP 141; SHP141.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.